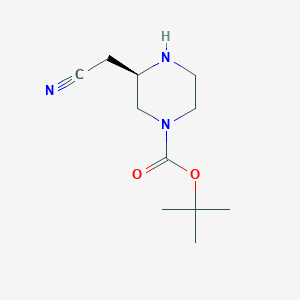![molecular formula C16H22BrNO2 B6351900 (2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95% CAS No. 1609403-90-8](/img/structure/B6351900.png)
(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, CAS number, and structural formula .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or simpler compounds . This often involves various chemical reactions and the use of catalysts.Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them . Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the transformations that the compound undergoes when it reacts with other substances . It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, density, solubility, and various spectroscopic properties .Applications De Recherche Scientifique
Synthetic Chemistry Applications
- The compound and its analogs play a significant role in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, methoxynaphthalene derivatives have been employed as intermediates in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen, demonstrating their significance in pharmaceutical synthesis (Xu & He, 2010).
Materials Science
- In materials science, certain methoxy-naphthyl derivatives have been utilized for the development of fluorescent probes and sensors. These compounds exhibit promising applications in sensing metal ions and small organic molecules, indicating their potential in environmental monitoring and diagnostics (Zhao et al., 2016).
Analytical Chemistry
- Methoxy-naphthyl compounds are also significant in analytical chemistry for the detection of contaminants in consumer products. For example, a study demonstrated the use of room temperature ionic liquid (IL) for improving the separation and quantization of aromatic amines typically present as contaminants in hair dyes, showcasing the versatility of methoxy-naphthyl-based compounds in enhancing analytical methodologies (Lizier & Zanoni, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.BrH/c1-12(11-18-2)17-10-13-8-9-16(19-3)15-7-5-4-6-14(13)15;/h4-9,12,17H,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPPFDQGDYCFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C2=CC=CC=C12)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)


amine hydrobromide; 95%](/img/structure/B6351887.png)
amine hydrobromide; 95%](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)
